N-(2-hydroxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
描述
N-(2-hydroxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative featuring a dihydropyridazine core substituted with methoxy and 4-methylphenyl groups at positions 4 and 1, respectively, and a 2-hydroxyphenyl carboxamide at position 2.
属性
IUPAC Name |
N-(2-hydroxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-7-9-13(10-8-12)22-17(24)11-16(26-2)18(21-22)19(25)20-14-5-3-4-6-15(14)23/h3-11,23H,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBMRQPVQBJERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action:
F2213-0451 primarily targets a key functional protein in bacterial cell division called FtsZ. FtsZ plays a crucial role in the formation of the bacterial septum during cell division. By inhibiting FtsZ, F2213-0451 disrupts the normal cell division process, preventing bacterial growth and proliferation.
Mode of Action:
The compound interacts with FtsZ by binding to its active site. This binding prevents FtsZ from polymerizing into the Z-ring, which is essential for septum formation. As a result, bacterial cells cannot divide properly, leading to their eventual demise. F2213-0451 acts as a competitive inhibitor, effectively blocking FtsZ function.
Biochemical Pathways:
The affected pathways primarily involve cell division and cell wall synthesis. When FtsZ is inhibited, the bacterial cell cannot complete cytokinesis, resulting in incomplete septum formation. Consequently, the cell wall integrity is compromised, leading to cell lysis and death. Additionally, disruption of FtsZ function affects downstream processes related to cell envelope maintenance and stability.
Pharmacokinetics:
Result of Action:
At the molecular level, F2213-0451 disrupts FtsZ polymerization, preventing proper septum formation. This leads to bacterial cell elongation, abnormal morphology, and eventual cell death. Cellular effects include impaired growth, loss of viability, and reduced bacterial load.
Action Environment:
Environmental factors play a crucial role in F2213-0451’s efficacy and stability:
相似化合物的比较
Structural Analogues and Substituent Effects
The compound’s structure shares a pyridazinone backbone with several derivatives reported in the literature. Key structural variations include substituents on the phenyl rings and the carboxamide moiety, which influence physicochemical properties and biological activity.
Table 1: Structural Comparison of Pyridazinone Derivatives
Key Observations:
The 4-methylphenyl group at position 1 contributes to lipophilicity, similar to BG14384 and BF37386 .
Electronic and Steric Modifications: Electron-withdrawing groups (e.g., bromine in BG14384 ) may reduce electron density on the pyridazinone ring, affecting binding to targets like proteasomes. The dimethylamino group in BF37386 introduces basicity, which could alter pharmacokinetic profiles compared to the hydroxyl group in the target compound.
Biological Activity: Analogs such as Compound 19 (C28H30F2N5O5, 554.22 g/mol) exhibit potent Trypanosoma cruzi proteasome inhibition, attributed to fluorine and methoxycyclobutylcarbamoyl groups . The target compound’s hydroxyl group may offer different binding interactions but lacks direct activity data.
Physicochemical and Spectroscopic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
